molecular formula C12H15ClO3 B14626250 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate CAS No. 54373-50-1

4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate

Cat. No.: B14626250
CAS No.: 54373-50-1
M. Wt: 242.70 g/mol
InChI Key: WRRWTCZDUQCBDG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is an organic compound that belongs to the class of aromatic carbonates It is characterized by the presence of a chloromethyl group and two methyl groups attached to a benzene ring, along with an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate typically involves the chloromethylation of 3,5-dimethylphenol followed by the reaction with ethyl chloroformate. The chloromethylation can be achieved using a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out in dichloromethane at low temperatures (5-10°C) to obtain the chloromethylated intermediate.

The subsequent step involves the reaction of the chloromethylated intermediate with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and amines.

    Oxidation: Products include aldehydes and ketones.

    Reduction: Products include alcohols and hydrocarbons.

Scientific Research Applications

4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohols. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-3,5-dimethylphenol: Similar structure but lacks the ethyl carbonate group.

    3,5-Dimethylphenyl ethyl carbonate: Similar structure but lacks the chloromethyl group.

    4-Methylphenyl ethyl carbonate: Similar structure but has only one methyl group.

Uniqueness

4-(Chloromethyl)-3,5-dimethylphenyl ethyl carbonate is unique due to the presence of both the chloromethyl and ethyl carbonate groups. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.

Properties

CAS No.

54373-50-1

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

[4-(chloromethyl)-3,5-dimethylphenyl] ethyl carbonate

InChI

InChI=1S/C12H15ClO3/c1-4-15-12(14)16-10-5-8(2)11(7-13)9(3)6-10/h5-6H,4,7H2,1-3H3

InChI Key

WRRWTCZDUQCBDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC(=C(C(=C1)C)CCl)C

Origin of Product

United States

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